Cas no 1021389-31-0 (2-(2-Fluoro-5-nitrophenyl)ethanol)
2-(2-Fluoro-5-nitrophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-nitrobenzeneethanol
- 2-(2-FLUORO-5-NITROPHENYL)ETHANOL
- 2-(2-Fluoro-5-nitrophenyl)ethanol
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- MDL: MFCD10699457
- Inchi: 1S/C8H8FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- InChI Key: MCHWKGNTOWXQDV-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1CCO)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 44-46 ºC
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
2-(2-Fluoro-5-nitrophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857554-1g |
2-(2-Fluoro-5-Nitrophenyl)Ethanol |
1021389-31-0 | ≥97% | 1g |
¥421.00 | 2022-01-12 | |
| TRC | F402010-10mg |
2-(2-Fluoro-5-nitrophenyl)ethanol |
1021389-31-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402010-50mg |
2-(2-Fluoro-5-nitrophenyl)ethanol |
1021389-31-0 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | F402010-100mg |
2-(2-Fluoro-5-nitrophenyl)ethanol |
1021389-31-0 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Alichem | A019064989-1g |
2-(2-Fluoro-5-nitrophenyl)ethan-1-ol |
1021389-31-0 | 95% | 1g |
$487.50 | 2023-09-04 | |
| Alichem | A019064989-5g |
2-(2-Fluoro-5-nitrophenyl)ethan-1-ol |
1021389-31-0 | 95% | 5g |
$1705.60 | 2023-09-04 | |
| eNovation Chemicals LLC | D625125-1g |
2-(2-Fluoro-5-Nitrophenyl)Ethanol |
1021389-31-0 | 97% | 1g |
$200 | 2023-08-31 | |
| abcr | AB452836-250 mg |
2-(2-Fluoro-5-nitrophenyl)ethanol |
1021389-31-0 | 250MG |
€249.50 | 2022-03-24 | ||
| abcr | AB452836-1 g |
2-(2-Fluoro-5-nitrophenyl)ethanol |
1021389-31-0 | 1g |
€576.60 | 2022-03-24 | ||
| Chemenu | CM126712-1g |
2-(2-fluoro-5-nitrophenyl)ethan-1-ol |
1021389-31-0 | 95% | 1g |
$351 | 2023-01-13 |
2-(2-Fluoro-5-nitrophenyl)ethanol Suppliers
2-(2-Fluoro-5-nitrophenyl)ethanol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-(2-Fluoro-5-nitrophenyl)ethanol
Research Brief on 2-(2-Fluoro-5-nitrophenyl)ethanol (CAS: 1021389-31-0) in Chemical Biology and Pharmaceutical Applications
2-(2-Fluoro-5-nitrophenyl)ethanol (CAS: 1021389-31-0) is a fluorinated nitroaromatic compound that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and bioactive agents. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and fluorescent probes, leveraging its nitro and fluoro substituents for targeted interactions.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(2-Fluoro-5-nitrophenyl)ethanol in the design of selective kinase inhibitors. The research team utilized this compound as a precursor to develop inhibitors targeting aberrant kinase activity in cancer cells. The fluoro and nitro groups were critical for enhancing binding affinity and selectivity, as demonstrated by in vitro assays and molecular docking simulations. The study reported a 40% improvement in inhibitory potency compared to non-fluorinated analogs, underscoring the importance of halogenation in drug design.
In addition to its applications in oncology, 2-(2-Fluoro-5-nitrophenyl)ethanol has been investigated for its antimicrobial properties. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel Schiff base derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The nitro group facilitated redox interactions with microbial enzymes, while the fluoro substituent improved membrane permeability. These findings suggest potential for repurposing this compound in addressing antibiotic resistance.
From a chemical biology perspective, the compound's fluorescence properties have been exploited in probe development. Researchers at the University of Tokyo recently engineered a turn-on fluorescent probe by conjugating 2-(2-Fluoro-5-nitrophenyl)ethanol with a boronic acid moiety, enabling real-time detection of reactive oxygen species (ROS) in cellular models. The probe demonstrated high sensitivity (LOD = 50 nM) and selectivity for hydroxyl radicals, making it a valuable tool for studying oxidative stress pathways.
Despite these advances, challenges remain in optimizing the pharmacokinetic profile of derivatives based on 2-(2-Fluoro-5-nitrophenyl)ethanol. Its moderate solubility and metabolic stability require further structural modifications, as noted in a 2023 review in European Journal of Pharmaceutical Sciences. Current efforts focus on prodrug strategies and nanoparticle formulations to enhance bioavailability. Ongoing clinical trials (e.g., NCT05678984) are evaluating safety profiles of related compounds, with preliminary data expected in Q4 2024.
In conclusion, 2-(2-Fluoro-5-nitrophenyl)ethanol represents a promising scaffold in medicinal chemistry, with demonstrated utility across therapeutic areas and diagnostic applications. Future research directions include structure-activity relationship (SAR) studies to expand its therapeutic index and exploration of its role in covalent inhibitor design. The compound's versatility ensures it will remain a focal point in drug discovery pipelines for the foreseeable future.
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